molecular formula C9H12N2O3 B025233 Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate CAS No. 103860-34-0

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate

Cat. No. B025233
M. Wt: 196.2 g/mol
InChI Key: MXLJQHJSLGVNOM-NTMALXAHSA-N
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Description

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.

Mechanism Of Action

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This prevents the protease from cleaving its substrates and leads to the accumulation of uncleaved proteins. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is highly specific for cysteine proteases and does not inhibit other classes of proteases.

Biochemical And Physiological Effects

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to induce apoptosis in various cell types by inhibiting the activity of cathepsins B and L. It has also been shown to induce autophagy by inhibiting the activity of lysosomal cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in antigen processing and presentation. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.

Advantages And Limitations For Lab Experiments

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is a potent and irreversible inhibitor of cysteine proteases, making it a valuable tool for studying their biological functions. It is highly specific for cysteine proteases and does not inhibit other classes of proteases. However, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be toxic to cells at high concentrations and may have off-target effects at lower concentrations. It is important to use appropriate controls and concentrations when using Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in experiments.

Future Directions

There are several future directions for the use of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in scientific research. One area of interest is the role of cysteine proteases in cancer progression and metastasis. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to inhibit the growth and metastasis of several types of cancer cells in vitro and in vivo. Another area of interest is the role of cysteine proteases in neurodegenerative diseases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to reduce the accumulation of amyloid beta in Alzheimer's disease models. Finally, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate may have potential therapeutic applications in viral infections, as it has been shown to inhibit the replication of several viruses, including HIV and influenza.

Synthesis Methods

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is synthesized by reacting ethyl carbamate with 1-hydroxy-5-methylpyridin-2-one in the presence of a catalyst. The reaction yields ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, which is then purified by recrystallization.

Scientific Research Applications

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as other cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.

properties

IUPAC Name

ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLJQHJSLGVNOM-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C1C=CC(=CN1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=C\1/C=CC(=CN1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate

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